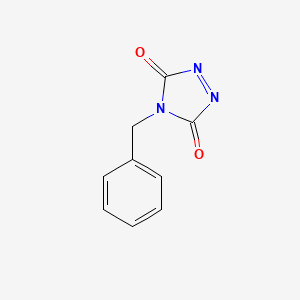

4-benzyl-3H-1,2,4-triazole-3,5(4H)-dione

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Synthetic Chemistry and Bioactive Compound Design

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant interest among medicinal and organic chemists. orgsyn.org Its derivatives are foundational building blocks for a vast array of biologically active substances and advanced functional materials. nih.gov The unique structural features of the triazole core, including its dipole character, capacity for hydrogen bonding, and structural rigidity, allow it to act as a potent pharmacophore by interacting with high affinity at biological receptors. orgsyn.org

This significance is underscored by the integration of the 1,2,4-triazole moiety into numerous commercialized drugs, such as the antifungal agent Fluconazole and the antiviral medication Ribavirin. nih.gov The therapeutic reach of this heterocyclic system is extensive, with derivatives exhibiting a wide spectrum of bioactivities, including anticonvulsant, anti-inflammatory, antioxidant, antiviral, and antimalarial properties. orgsyn.orguzhnu.edu.ua Beyond pharmaceuticals, 1,2,4-triazole derivatives have found applications in material science as corrosion inhibitors, ionic liquids, and components of organic polymers for light-emitting devices. nih.gov Their versatility also extends to agrochemicals, highlighting the broad utility of this chemical scaffold. researchgate.net

Overview of Azodicarbonyl Compounds and Their Reactivity Profiles

4-Substituted-3H-1,2,4-triazole-3,5(4H)-diones belong to the class of azodicarbonyl compounds, which are characterized by a central azo group (–N=N–) flanked by two carbonyl groups. This arrangement results in a highly electron-deficient and reactive system. The cyclic structure of triazolediones, in particular, leads to a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO) energy of the N=N bond, rendering them exceptionally reactive. researchgate.net

Compounds such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are recognized as some of the most powerful dienophiles in organic synthesis, reacting swiftly with dienes in Diels-Alder reactions. uzhnu.edu.uawikipedia.org Their reactivity is not limited to cycloadditions; they also readily participate in ene-type reactions, mimicking the behavior of singlet oxygen. researchgate.netresearchgate.net The electrophilicity of the nitrogen atoms makes them susceptible to nucleophilic attack, notably by amines and alcohols. researchgate.net This diverse reactivity profile makes azodicarbonyl compounds like the 4-substituted triazolediones valuable reagents for the construction of complex molecular architectures. acgpubs.org

Historical Context of 4-Substituted-1,2,4-triazole-3,5(4H)-dione Research

The study of this class of compounds dates back to the late 19th century. The archetypal member, 4-phenyl-1,2,4-triazole-3,5(4H)-dione (PTAD), was first synthesized in 1894 by Johannes Thiele and Otto Stange through the oxidation of 4-phenylurazole. wikipedia.org However, this initial synthesis only produced small quantities, and it was not until 1971 that a practical and scalable synthetic route was published. wikipedia.org

The general synthesis for these compounds involves two key stages: first, the formation of the corresponding 4-substituted urazole (B1197782) (the 1,2,4-triazolidine-3,5-dione precursor), followed by its oxidation to the highly colored triazoledione (B1667160). orgsyn.orgwikipedia.org Urazoles are typically prepared from hydrazine (B178648) derivatives. researchgate.net Research since the 1970s has heavily focused on the application of these compounds in cycloaddition reactions, with PTAD and its 4-methyl analog (MTAD) being the most extensively studied examples. acgpubs.orgnih.gov These investigations have established them as indispensable tools in organic synthesis.

Scope and Objectives of the Research Outline on 4-benzyl-3H-1,2,4-triazole-3,5(4H)-dione

This article focuses specifically on the 4-benzyl derivative of the 1,2,4-triazole-3,5(4H)-dione system. While not as extensively documented as its 4-phenyl and 4-methyl counterparts, its structural similarity allows for a well-grounded discussion of its chemical properties. The primary objectives are:

To outline the synthetic pathway to this compound, based on established methodologies for analogous compounds.

To describe its expected reactivity profile, particularly in hallmark reactions such as Diels-Alder and ene reactions, by drawing parallels with the well-understood chemistry of PTAD and MTAD.

To present relevant physicochemical data, including crystallographic information from a closely related 4-benzyl-triazole derivative, to provide insight into its molecular structure.

By consolidating this information, this article aims to provide a thorough scientific overview of this compound as a reactive intermediate in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1,2,4-triazole-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-8-10-11-9(14)12(8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTHCAPLHPWFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)N=NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483002 | |

| Record name | 3H-1,2,4-Triazole-3,5(4H)-dione, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57964-81-5 | |

| Record name | 3H-1,2,4-Triazole-3,5(4H)-dione, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 4-benzyl-3H-1,2,4-triazole-3,5(4H)-dione follows a well-established two-step procedure common for this class of compounds: the preparation of its saturated precursor, 4-benzylurazole, followed by oxidation.

The initial step involves the synthesis of 4-benzylurazole. This can be achieved by reacting benzyl (B1604629) isocyanate with ethyl carbazate (B1233558) to form a semicarbazide (B1199961) intermediate, which is then cyclized under basic conditions. An analogous procedure for the 4-phenyl derivative involves reacting phenyl isocyanate with the product of hydrazine (B178648) and diethyl carbonate, followed by base-catalyzed cyclization. wikipedia.org

The second and final step is the oxidation of the 4-benzylurazole to yield the target compound, this compound. Various oxidizing agents have been shown to be effective for this transformation, including dinitrogen tetroxide and tert-butyl hypochlorite. orgsyn.org The resulting product is expected to be a distinctively colored, highly reactive solid, similar in appearance to the red-colored PTAD.

While specific spectroscopic data for this compound is not widely published, characterization of structurally similar compounds provides insight into its expected molecular parameters. For example, X-ray crystallographic analysis of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one reveals key structural features of a 4-benzyl substituted triazole system.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₅N₃O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 4.6130 (9) | researchgate.net |

| b (Å) | 25.488 (5) | researchgate.net |

| c (Å) | 11.460 (2) | researchgate.net |

| β (°) | 96.18 (3) | researchgate.net |

| Volume (ų) | 1339.6 (5) | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Benzyl 3h 1,2,4 Triazole 3,5 4h Dione

Dienophilic Character and Diels-Alder Cycloadditions

4-Substituted-1,2,4-triazole-3,5-diones are recognized as some of the most powerful dienophiles available in organic chemistry. wikipedia.orgacgpubs.org Their utility in [4+2] cycloaddition reactions is well-documented, where they readily engage with a broad spectrum of conjugated dienes to form stable cycloadducts. acgpubs.orguzhnu.edu.ua These reactions are often characterized by high reaction rates, frequently proceeding rapidly at room temperature. uzhnu.edu.uaresearchgate.net

The dienophilic nature of this class of compounds allows them to react with a diverse range of conjugated systems. Both cyclic and acyclic dienes serve as effective partners in the Diels-Alder reaction. uzhnu.edu.ua For instance, reactions with substrates like cyclopentadiene (B3395910) and 1,3,5-cycloheptatriene are extremely fast. researchgate.net The reaction also proceeds efficiently with various substituted butadienes and more complex systems, including chiral dienols and bis-exo-methylene cyclohexanes. uzhnu.edu.uaacs.org This broad substrate scope highlights the robust and reliable nature of these dienophiles in forming six-membered heterocyclic rings. researchgate.net

| Conjugated Diene | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Cyclopentadiene | Room Temperature | [4+2] Cycloadduct | researchgate.net |

| 1,3,5-Cycloheptatriene | Room Temperature | Cycloadduct with norcaradiene tautomer | researchgate.net |

| 5-Alkoxythiazoles | Acetonitrile (B52724), Room Temperature | researchgate.netacgpubs.orgwikipedia.orgtriazolo[1,2-a] researchgate.netacgpubs.orgwikipedia.orgtriazole derivatives | uzhnu.edu.ua |

| Chiral Open-Chain Dienols | Not specified | [4+2] Cycloadducts with high selectivity | uzhnu.edu.ua |

| 1-Methoxy-3-trimethylsiloxybuta-1,3-diene | Room Temperature | Enone product | uzhnu.edu.ua |

The Diels-Alder reaction is renowned for its high degree of stereospecificity, a characteristic that is consistently observed in reactions involving 4-substituted-1,2,4-triazole-3,5-diones. The stereochemistry of the reacting diene is faithfully transferred to the resulting cycloadduct. masterorganicchemistry.com For example, substituents that are cis or trans on the diene will maintain that relative orientation in the newly formed six-membered ring. masterorganicchemistry.com

Furthermore, these cycloadditions typically adhere to the endo rule, an empirical guideline that predicts the stereochemical outcome when a cyclic diene reacts with a dienophile. chemtube3d.com This rule posits that the dienophile's substituents (in this case, the urazole (B1197782) ring) will preferentially orient themselves under the diene in the transition state, leading to the endo adduct as the major product. chemtube3d.com In reactions with chiral dienes, such as certain open-chain dienols, these triazolinediones have been shown to yield [4+2] cycloadducts with a high degree of stereoselectivity, demonstrating effective chirality transfer. uzhnu.edu.ua

The conventional Diels-Alder reaction involves the interaction between an electron-rich diene and an electron-poor dienophile. 4-benzyl-3H-1,2,4-triazole-3,5(4H)-dione is a classic example of a potent electron-poor dienophile, making it ideal for standard Diels-Alder reactions. researchgate.net

In contrast, the inverse electron demand Diels-Alder (IEDDA) reaction reverses these electronic requirements, proceeding via the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.org This variant is particularly useful for synthesizing heterocyclic compounds, as it often employs electron-deficient azadienes like tetrazines or triazines as the diene component. wikipedia.orgsigmaaldrich.comnih.gov While 4-substituted-1,2,4-triazole-3,5-diones are central to many cycloaddition reactions, their established role is that of the electron-deficient dienophile in normal-demand Diels-Alder reactions. The literature does not typically feature these compounds participating as the diene component or reacting with electron-poor dienes in an IEDDA pathway.

Ene Reactions

In addition to their dienophilic character, 4-substituted-1,2,4-triazole-3,5-diones are powerful enophiles. researchgate.net They readily participate in ene reactions with a variety of alkenes that possess an allylic hydrogen atom. The reactivity of the N=N bond in this context is so pronounced that it has been compared to that of singlet oxygen. researchgate.net

The ene reaction of these triazolinediones is compatible with a wide range of alkene substrates, known as ene substrates. researchgate.net Research has documented successful reactions with compounds such as monoterpenes and strained bicyclic alkenes. researchgate.net For example, the reaction of the 4-phenyl derivative (PTAD) with dicyclopentadiene (B1670491) proceeds selectively at the C=C bond of the five-membered ring, leaving the more strained double bond of the norbornene system untouched. researchgate.net Other substrates like β-pinene and 2-carene (B1609329) also react efficiently to form the corresponding ene adducts. researchgate.net

| Ene Substrate | Key Observation | Reference |

|---|---|---|

| endo-Dicyclopentadiene | Reaction occurs at the cyclopentene (B43876) double bond. | researchgate.net |

| β-Pinene | Forms a single ene adduct. | researchgate.net |

| 2-Carene | Forms the corresponding ene adduct. | researchgate.net |

| 2-Methyl-2-butene | Used in kinetic studies to compare reaction rates. | researchgate.net |

[3+2] and [2+2] Cycloaddition Reactions

The 1,2,4-triazole-3,5-dione moiety is a highly reactive component in various cycloaddition reactions, including [4+2], [3+2], and [2+2] pathways. researchgate.netuzhnu.edu.uaacgpubs.orgresearchgate.net Its high reactivity is attributed to the cyclic structure and the low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy of the N=N bond. researchgate.net These reactions provide effective routes for the synthesis of novel heterocyclic compounds. uzhnu.edu.uaacgpubs.org

4-Substituted-1,2,4-triazole-3,5-diones readily react with a wide range of unsaturated systems. As powerful dienophiles, they are most known for their participation in Diels-Alder or [4+2] cycloaddition reactions with cyclic mono- and dienes. uzhnu.edu.uaacgpubs.org For instance, the reaction with 7-substituted 1,3,5-cyclooctatrienes leads to the formation of bicyclic urazoles. uzhnu.edu.ua The reaction of N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) with acenaphthylene (B141429) and indene (B144670) yields not only the expected [2+2] diazetidine cycloadducts but also unexpected 2:1 adducts, which are thought to derive from a diradical intermediate. researchgate.net

These cycloadditions are valuable for creating complex molecular architectures and have been a subject of both experimental and computational studies. uzhnu.edu.uaacgpubs.org The table below summarizes examples of such reactions.

| Reactant | Reaction Type | Product | Reference |

| 1,3,5-Cyclooctatriene | [4+2] Cycloaddition | Bicyclic Urazole | uzhnu.edu.ua |

| Acenaphthylene | [2+2] Cycloaddition | Diazetidine Cycloadduct | researchgate.net |

| Indene | [2+2] Cycloaddition | Diazetidine Cycloadduct | researchgate.net |

| Oxazole Derivatives | Formal [3+2] Cycloaddition | 1,2,4-Triazoline Derivatives | uzhnu.edu.uaresearchgate.net |

The cycloaddition reactions of 4-substituted-1,2,4-triazole-3,5-diones are pivotal in synthesizing novel heterocyclic frameworks. uzhnu.edu.uaacgpubs.org An unusual Diels-Alder reaction occurs with oxazoles, proceeding through a formal [3+2] cycloaddition that involves the ring-opening of the oxazole, leading to 1,2,4-triazoline derivatives. uzhnu.edu.uaresearchgate.net Similarly, reactions with 5-alkoxythiazoles in acetonitrile at room temperature yield O-alkyl-6,7-dihydro-5,7-dioxo-6-phenyl-1H,5H- researchgate.netuzhnu.edu.uabohrium.comtriazolo[1,2-a] researchgate.netuzhnu.edu.uabohrium.comtriazole-1-carbothionates in high yields. acgpubs.orgresearchgate.net These transformations highlight the utility of triazolediones in constructing complex, fused heterocyclic systems that are of interest in medicinal chemistry and materials science. uzhnu.edu.uafrontiersin.orgnih.gov

Reactions with Nucleophiles

The electrophilic nature of the nitrogen atoms in the 1,2,4-triazole-3,5-dione ring makes it susceptible to attack by various nucleophiles. researchgate.net These reactions can lead to addition products or initiate ring-opening and subsequent transformations.

The reactions of 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) with alcohols and amines have been studied in detail. researchgate.net With primary alcohols, two equivalents of the triazoledione (B1667160) react with one equivalent of the alcohol to produce 1-alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-diones in good yields, with the release of nitrogen gas. researchgate.net In contrast, reactions with secondary alcohols or benzyl (B1604629) alcohol primarily yield the corresponding ketone or benzaldehyde, respectively. researchgate.net However, the use of pyridine (B92270) as a catalyst can shift the major product to the triazolidinedione derivative. researchgate.net

Primary and secondary amines react very rapidly with PTAD, leading to the evolution of nitrogen and the formation of complex products. researchgate.net It is proposed that 1,2-dicarbamoyl-4-phenyltriazolidine diones are formed, analogous to the alcohol adducts, but these are highly prone to dissociation in solution. researchgate.net

| Nucleophile | Conditions | Major Product(s) | Reference |

| Primary Alcohols | 2:1 (Dione:Alcohol) | 1-Alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-diones + N₂ | researchgate.net |

| Secondary Alcohols | 2:1 (Dione:Alcohol) | Ketone | researchgate.net |

| Secondary Alcohols | 2:1 (Dione:Alcohol), Pyridine catalyst | 1-Alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-diones | researchgate.net |

| Benzyl Alcohol | 2:1 (Dione:Alcohol) | Benzaldehyde | researchgate.net |

| Primary/Secondary Amines | - | Complex products + N₂ | researchgate.net |

The triazoledione ring can be opened by nucleophilic attack. Amines are particularly effective at initiating ring-opening, which is followed by nitrogen release and the formation of urea (B33335) derivatives. researchgate.net Water can also promote the ring-opening of PTAD, generating a transient diazenecarbonyl-phenyl-carbamic acid intermediate. researchgate.net Such ring-opening reactions demonstrate the latent reactivity of the triazoledione core beyond its use in cycloadditions, providing pathways to different classes of compounds. For example, treatment of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) at high temperatures results in a ring transformation to yield 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles, showcasing a complex rearrangement initiated by nucleophilic attack. rsc.org

Metal-Catalyzed and Organocatalyzed Transformations

While many transformations of 4-substituted-1,2,4-triazole-3,5-diones proceed thermally, catalyzed reactions have been developed to enhance reactivity and selectivity. For instance, the synthesis of novel heterocyclic systems containing a 1,2,3-triazole ring can be achieved through a Cu(I)-catalyzed azide/alkyne cycloaddition (CuAAC) "click" reaction on a molecule bearing the triazoledione precursor. nih.gov

In the context of transformations of the triazoledione ring, organocatalysis has proven effective. The bioconjugation of electron-deficient PTAD derivatives with tyrosine, which is often hampered by rapid hydrolysis in aqueous media, can be successfully achieved in an organic solvent like dichloromethane (B109758) (DCM) using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as an effective catalyst. mdpi.com This system highlights the potential of organocatalysis to mediate reactions of sensitive triazolediones that are otherwise challenging under standard conditions. mdpi.com

Structural Characterization and Spectroscopic Analysis of 4 Benzyl 3h 1,2,4 Triazole 3,5 4h Dione Derivatives

Spectroscopic Techniques for Elucidating Molecular Architecture (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for mapping the carbon and proton framework of these molecules. In ¹H NMR spectra of 4-benzyl-1,2,4-triazole derivatives, characteristic signals are observed for the aromatic protons of the benzyl (B1604629) group, typically appearing as multiplets in the range of δ 7.15–7.62 ppm. nih.gov The methylene (B1212753) protons (CH₂) of the benzyl group present a singlet, commonly found around δ 5.29-5.83 ppm. nih.gov Protons on the triazole ring itself, such as the N-CH-N proton, can exhibit singlets at distinct chemical shifts, for instance, at δ 8.71 ppm or even further downfield at δ 11.62 ppm, depending on the specific electronic environment. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The aromatic carbons of the benzyl group show signals in the typical aromatic region (δ 128–131 ppm). nih.gov The methylene carbon (CH₂) signal appears around δ 52 ppm, while the methyl carbon of a substituent like a methyl group on the triazole ring can be found near δ 39 ppm. nih.gov The carbonyl carbons in the dione (B5365651) structure are expected to resonate at significantly lower field.

Infrared (IR) Spectroscopy is particularly useful for identifying the functional groups present in 4-benzyl-3H-1,2,4-triazole-3,5(4H)-dione and its derivatives. The key vibrational bands include:

C=O Stretching: The two carbonyl groups of the dione ring give rise to strong absorption bands.

N-H Stretching: In urazole (B1197782) precursors or related structures with N-H bonds, these stretches appear in the region of 3300-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl methylene group appear just below this value. rsc.org

C=N Stretching: The carbon-nitrogen double bond within the triazole ring shows a characteristic absorption band around 1605-1620 cm⁻¹. mdpi.com

Ring Vibrations: The characteristic vibrations of the triazole and benzene (B151609) rings are also observable in the fingerprint region.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compounds, aiding in the confirmation of their identity. Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques used. The mass spectrum of a 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole, a related structure, shows a molecular ion peak (M+) corresponding to its molecular weight, along with fragment ions. rsc.org A common fragmentation pathway for benzyl-substituted heterocycles is the loss of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺). rsc.org Other fragmentations can involve the cleavage of the triazole ring itself. researchgate.netresearchgate.net The analysis of these fragmentation patterns allows for the verification of the proposed structure. For instance, in triazole derivatives, common fragment ions with m/z values of 127 and 109 have been observed. researchgate.net

The following table summarizes typical spectroscopic data for related benzyl-triazole structures.

| Spectroscopic Technique | Feature | Typical Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.15-7.62 ppm (multiplet) nih.gov |

| Methylene Protons (CH₂) | δ 5.29-5.83 ppm (singlet) nih.gov | |

| Triazole Ring Proton (N-CH-N) | δ 8.71-11.62 ppm (singlet) nih.gov | |

| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 128-131 ppm nih.gov |

| Methylene Carbon (CH₂) | δ 52.32 ppm nih.gov | |

| IR | C=N Stretch | ~1605-1620 cm⁻¹ mdpi.com |

| Aromatic C-H Stretch | >3000 cm⁻¹ rsc.org | |

| Aliphatic C-H Stretch | <3000 cm⁻¹ rsc.org | |

| Mass Spec. | Tropylium Cation Fragment | m/z 91 rsc.org |

| Molecular Ion Peak | Corresponds to Molecular Weight |

X-ray Crystallography Studies of Triazoledione (B1667160) Adducts and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of crystalline solids, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This technique has been instrumental in confirming the structures of various 1,2,4-triazole (B32235) derivatives and their adducts. mdpi.com

In the crystal structure of a related compound, 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, the triazole ring is essentially planar. nih.gov The dihedral angles between this central triazole ring and the two attached aromatic rings (the benzyl and p-tolyl groups) are significant, measuring 74.53° and 7.08°, respectively. nih.gov This indicates a twisted conformation in the solid state. The bond lengths and angles within the molecule are generally within normal ranges. nih.gov

Crystal packing in these derivatives is governed by a network of intermolecular interactions. In the aforementioned 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, the molecules are linked into zigzag chains parallel to the b-axis by intermolecular C—H···O hydrogen bonds. nih.gov Additionally, weak π–π stacking interactions are observed between the triazole and benzene rings of adjacent molecules, with a centroid-to-centroid distance of 3.632 Å, further stabilizing the crystal lattice. nih.gov

Studies on other triazole derivatives also highlight the importance of hydrogen bonding in dictating the supramolecular architecture. For example, in 3-phenyl-4-amino-5-mercapto-1,2,4-triazole, molecules in the unit cell are stabilized by N-H···N type hydrogen bonds. core.ac.ukresearchgate.net In more complex structures, such as 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate, a water molecule can act as a bridge, linking three adjacent triazole molecules via O—H···S, N—H···S, and N—H···O hydrogen bonds to form a cluster. nih.gov

The table below presents selected crystallographic data for a representative benzyl-triazole derivative.

| Parameter | Value |

| Compound | 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one nih.gov |

| Formula | C₁₆H₁₅N₃O |

| Dihedral Angle (Triazole/Benzyl) | 74.53 (3)° |

| Dihedral Angle (Triazole/Tolyl) | 7.08 (2)° |

| Key Interaction | C—H···O Hydrogen Bonds |

| π–π Stacking Distance | 3.632 (3) Å |

Tautomerism and Conformational Analysis of 1,2,4-Triazole-3,5(4H)-dione Scaffolds

The 1,2,4-triazole ring system is known for exhibiting tautomerism, a phenomenon involving the migration of a proton between different atoms, leading to structural isomers that are in equilibrium. researchgate.net For the 1,2,4-triazole core, two primary tautomeric forms exist: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. researchgate.net The precise position of the hydrogen atom significantly influences the molecule's ability to form hydrogen bonds and thus affects its crystal packing and reactivity. mdpi.com The separation and isolation of a specific tautomer can sometimes be achieved through crystallization, as it is uncommon to find multiple tautomeric forms within the same crystal structure. mdpi.com

In substituted 1,2,4-triazoles, such as those with thiol groups, the thione-thiol tautomerism is a key consideration. nih.gov For the this compound scaffold, which is a urazole derivative, the focus is less on proton tautomerism of the core ring (as the N1 and N2 positions are part of an azo bridge in the reactive triazoledione form) and more on the conformational flexibility of the substituents.

Conformational analysis deals with the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound derivatives, a key area of conformational freedom is the rotation around the C-N bond connecting the benzyl group to the triazole ring. As observed in crystallographic studies, the phenyl ring of the benzyl group is often significantly twisted out of the plane of the triazole ring. nih.gov This rotation is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents or carbonyl groups on the triazole ring. The preferred conformation will be the one that minimizes these steric clashes and other non-bonded interactions.

Hydrogen Bonding and Intermolecular Interactions

Hydrogen Bonding: While the parent this compound itself lacks classical hydrogen bond donors, its urazole precursor (4-benzyl-1,2,4-triazolidine-3,5-dione) possesses N-H groups that can act as donors. The carbonyl oxygens are potent hydrogen bond acceptors. In derivatives and adducts, various hydrogen bonds can be formed. As seen in the crystal structure of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, even weaker C—H···O hydrogen bonds can play a crucial role in stabilizing the crystal lattice, linking molecules into defined chains. nih.gov In hydrated crystal structures, water molecules can mediate complex hydrogen-bonding networks, connecting multiple heterocyclic molecules. nih.gov

π–π Stacking: The presence of multiple aromatic rings (the benzyl group and potentially other aryl substituents) allows for π–π stacking interactions. These interactions occur when the electron-rich π systems of aromatic rings align face-to-face or in an offset manner. These attractive, non-covalent interactions contribute significantly to the cohesive energy of the crystal. Centroid-to-centroid distances between stacked rings are typically in the range of 3.3 to 3.8 Å. nih.govnih.gov

The following table summarizes the types of intermolecular interactions observed in related triazole crystal structures.

| Interaction Type | Description | Example Compound |

| C—H···O Hydrogen Bond | A weak hydrogen bond linking a carbon-bound hydrogen to a carbonyl oxygen. | 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one nih.gov |

| N—H···N Hydrogen Bond | A classical hydrogen bond between an N-H donor and a nitrogen acceptor. | 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole researchgate.net |

| π–π Stacking | Attraction between aromatic rings. | 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione nih.gov |

| Water-Mediated H-Bonds | Water molecules bridging multiple triazole units via O-H···S/N/O bonds. | 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate nih.gov |

Computational and Theoretical Studies on 4 Benzyl 3h 1,2,4 Triazole 3,5 4h Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies detailing quantum chemical calculations for 4-benzyl-3H-1,2,4-triazole-3,5(4H)-dione were found.

Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO energy)

Specific FMO analysis, including the HOMO-LUMO gap and LUMO energy values for this compound, is not available in the searched literature. Such analyses are crucial for understanding a molecule's reactivity, with the LUMO indicating its electrophilicity and the HOMO determining its nucleophilicity. youtube.com

Reaction Mechanism Elucidation using DFT Methods

There are no available studies that use Density Functional Theory (DFT) to elucidate the reaction mechanisms of this compound. For related compounds, DFT has been employed to investigate cycloaddition pathways and support experimental findings. researchgate.net

Molecular Dynamics Simulations of Compound Interactions

No publications detailing molecular dynamics (MD) simulations for this compound were identified. MD simulations are used for other triazole derivatives to understand their interactions with biological targets or to assess the stability of receptor-ligand complexes. nih.govpensoft.netmdpi.com

Prediction of Spectroscopic Properties

Computational predictions of spectroscopic properties (such as IR, ¹H-NMR, and ¹³C-NMR) for this compound have not been published. This type of analysis, often done using DFT methods, has been performed for other triazole compounds to correlate theoretical calculations with experimental data. nih.govepstem.neteurjchem.com

Structure-Reactivity Relationships from Computational Models

Specific structure-reactivity relationships for this compound derived from computational models are not documented in the available literature.

Mechanistic Insights into Biological Activities and Medicinal Chemistry Applications

Exploration of Molecular Targets and Ligand-Target Interactions

The biological activities of 1,2,4-triazole (B32235) derivatives stem from their ability to interact with a diverse array of molecular targets, including enzymes and receptors. nih.govpensoft.net The nitrogen atoms within the triazole ring are crucial for binding to receptors, acting as either hydrogen bond donors or acceptors. pensoft.net This versatility allows triazole-containing ligands to form various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with biological targets. pensoft.net Fused and functionalized 1,2,4-triazole compounds have demonstrated a wide spectrum of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. acgpubs.orguzhnu.edu.ua For instance, the researchgate.netmdpi.comnih.govtriazolo[3,4-b]benzothiazole scaffold has been identified as a versatile mimic of nicotinamide, enabling potent inhibition of human poly- and mono-ADP-ribosylating (PARP) enzymes. nih.gov

One of the significant biological activities associated with 1,2,4-triazole scaffolds is enzyme inhibition. Urease, a nickel-containing metalloenzyme, is a key virulence factor in several pathogenic bacteria, and its inhibition is a valid therapeutic strategy. nih.govresearchgate.net Various derivatives of 1,2,4-triazole have been identified as potent urease inhibitors. nih.gov For example, studies on fused researchgate.netmdpi.comnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazole derivatives revealed them to be highly effective against urease, with the most potent compound exhibiting a competitive mode of inhibition. researchgate.net The mechanism often involves the interaction of the triazole or associated functional groups with the nickel ions in the enzyme's active site. nih.gov The triazole ring's favorable properties, such as its hydrogen bonding capability and rigidity, contribute to its effectiveness as a pharmacophore for enhanced biological activities. nih.gov

| Compound | Substitution Pattern | Urease Inhibition (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Thiourea (Standard) | N/A | 22.54 ± 2.34 | researchgate.net |

| 6-(4-chlorophenyl)- researchgate.netmdpi.comnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazole | Fused ring with 4-chlorophenyl at C6 | 0.87 ± 0.09 | researchgate.net |

| 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | N4-(2,4-dimethylphenyl), C5-(3-nitrophenyl) | Potent Activity Reported | nih.gov |

| 4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | N4-(2,3-dimethylphenyl), C5-phenyl | Potent Activity Reported | nih.gov |

Derivatives of the 1,2,4-triazole scaffold have been extensively studied for their interactions with various cellular receptors. These studies are crucial for understanding their therapeutic potential. For instance, a series of 3-thio-1,2,4-triazole derivatives were discovered to be selective and high-affinity agonists for the somatostatin (B550006) receptor-4 (SST4), a target for conditions like Alzheimer's disease and pain. nih.gov Five compounds from this series showed sub-nanomolar binding affinity and over 300-fold selectivity compared to other somatostatin receptor subtypes. nih.gov

In the context of cancer therapy, 1,2,4-triazole-tethered indolinones were designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com Molecular docking simulations of the most potent inhibitor from this series demonstrated strong binding within the ATP binding site of VEGFR-2, highlighting specific interactions with key amino acid residues. mdpi.comnih.gov Similarly, certain 1,2,3-triazole derivatives have been shown to be potent and specific inhibitors of benzodiazepine (B76468) receptor binding. documentsdelivered.com

| Compound Class | Target Receptor | Activity (IC₅₀ or Affinity) | Reference |

|---|---|---|---|

| 3-Thio-1,2,4-triazoles | Somatostatin Receptor-4 (SST4) | Sub-nanomolar binding affinity for several analogs | nih.gov |

| Indolin-2-one-triazole hybrids | VEGFR-2 | IC₅₀ values from 16.3 to 119.6 nM | mdpi.com |

| Quinolyl-1,2,3-triazoles | Benzodiazepine Receptor | High affinity binding reported | documentsdelivered.com |

Structure-Activity Relationship (SAR) Studies for Triazole-3,5(4H)-dione Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. For the 1,2,4-triazole scaffold, SAR analyses have revealed that simple structural variations can significantly influence biological potential. nih.gov Studies on 4,5-diaryl-1,2,4-triazoles demonstrated that modifications to the aryl moieties and the 3-thioether side chain markedly affect inhibitory activity against 5-lipoxygenase-activating protein (FLAP). nih.gov It was found that a phenyl group with hydrophobic substituents at the 4-position of the triazole ring is important for this activity. nih.gov Similarly, for ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids, SAR analysis showed that electron-donating groups on the phenyl ring at the C-3 position favored antibacterial activity, while the nature of the substituent on the N-4 position was also influential. nih.gov

The substituent at the N4 position of the 1,2,4-triazole ring plays a critical role in determining the compound's biological activity and selectivity. nih.gov Research has shown that the presence of a benzyl (B1604629) group at this position can confer potent bioactivity. For example, a study on 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives indicated significant antibacterial properties. mdpi.com SAR analysis revealed that compounds featuring a benzyl group at the N-4 position of the 1,2,4-triazole ring demonstrated stronger inhibition of Gram-positive bacteria compared to their 4-phenyl counterparts. mdpi.com Other studies have noted that the length of an alkyl chain at the N-4 position influences activity, with longer chains often leading to a decrease in potency. nih.gov The benzyl group, with its specific size, hydrophobicity, and potential for π-π interactions, offers a distinct advantage in binding to certain biological targets. nih.gov

| Core Scaffold | N4-Substituent | Observed Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazole-3-thione | Benzyl | Stronger inhibition of Gram-positive bacteria | mdpi.com |

| 1,2,4-Triazole-3-thione | Phenyl | Less potent inhibition of Gram-positive bacteria compared to N4-benzyl | mdpi.com |

| 1,2,4-Triazole-3-thione | Alkyl/Alkene | Lower activity compared to N4-phenyl derivatives | mdpi.com |

| Ciprofloxacin-1,2,4-triazole-5(4H)-thione | Longer alkyl chains | Significantly decreased antibacterial activity | nih.gov |

Modifying the core heterocyclic ring system is a common strategy to enhance biological activity and develop novel therapeutic agents. nih.govresearchgate.net For the 1,2,4-triazole scaffold, this can involve creating fused ring systems or introducing various substituents onto the triazole ring itself. Fusing the 1,2,4-triazole ring with other heterocyclic moieties, such as thiadiazine or benzothiazole (B30560), has led to compounds with potent antibacterial and enzyme-inhibitory activities. nih.govnih.gov For instance, 1,2,4-triazolo[3,4-b] researchgate.netnih.govnih.govthiadiazine derivatives have shown excellent antibacterial activity against strains like E. coli and P. aeruginosa. nih.gov Another approach involves the modification of substituents at the C3 and C5 positions of the triazole ring. The alkylation of a 3-sulfanyl (thiol) group is a convenient and selective method for creating diverse polysubstituted triazoles with potentially improved pharmacological profiles. researchgate.net

Applications in Bioorthogonal Chemistry and Bioconjugation (e.g., polypeptide functionalization)

4-Substituted-3H-1,2,4-triazole-3,5(4H)-diones (TADs), including the 4-benzyl derivative, are highly reactive electrophiles that have found significant application in bioorthogonal chemistry and bioconjugation. researchgate.netresearchgate.net Their high reactivity is attributed to the cyclic structure which lowers the LUMO energy of the N=N bond. researchgate.net This reactivity enables highly selective and rapid reactions with specific amino acid residues on proteins and peptides, most notably tyrosine. researchgate.netresearchgate.net

The reaction between a TAD reagent and the phenolic side chain of a tyrosine residue is a type of 'ene' reaction that proceeds quickly under aqueous, biocompatible conditions. researchgate.netresearchgate.net This conjugation is site-selective for tyrosine, allowing for the precise functionalization of native peptides and proteins without the need for genetic engineering or unnatural amino acids. researchgate.net This method has been used to attach molecular probes, create cyclic peptides, and cross-link polypeptides. researchgate.netresearchgate.net For example, the feasibility of this reaction was demonstrated by modifying tyrosine-containing block copolymers and recombinant proteins like insulin (B600854) and myoglobin, with the protein structure being retained after modification. researchgate.net This powerful bioconjugation strategy opens avenues for creating novel bioconjugates, protein-based therapies, and advanced biomaterials. researchgate.netrsc.org

Design Principles for Novel Bioactive Triazole Derivatives

The design of novel bioactive derivatives based on the 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, driven by the quest for compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.netnih.gov The versatility of the triazole ring allows for extensive chemical modification, making it a privileged structure in drug discovery. nih.gov Key design principles revolve around understanding structure-activity relationships (SAR), employing molecular hybridization techniques, and targeting specific biological macromolecules. These strategies aim to leverage the favorable properties of the triazole nucleus—such as its ability to engage in hydrogen bonding, its dipole character, and its metabolic stability—to develop new therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to elucidating how chemical structure influences biological activity. For 1,2,4-triazole derivatives, these studies have revealed critical insights into the roles of various substituents and their positions on the heterocyclic core.

Substitution at the C-3 and C-5 Positions: The groups attached to the carbon atoms of the triazole ring significantly impact bioactivity. For instance, in a series of ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids, phenyl groups at the C-3 position were found to be crucial for exerting high antibacterial activity. nih.gov The presence of electron-donating groups, particularly a hydroxyl group, on this phenyl ring further enhanced the activity. nih.gov In another study focused on metallo-β-lactamase inhibitors, introducing hydrophobic trifluoromethyl or (4-trifluoromethyl)-phenyl moieties at the C-5 position was designed to interact with the hydrophobic L3 loop of the enzyme. mdpi.com

Substitution at the N-4 Position: The substituent on the nitrogen at position 4 can modulate both potency and selectivity. SAR analysis of antibacterial 1,2,4-triazole-5(4H)-thiones indicated that a substituted phenyl group at the N-4 position was not essential for activity. nih.gov However, the length of an alkyl chain at this position did influence efficacy, with longer chains leading to a significant decrease in activity. nih.gov Conversely, for a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols, a phenoxy moiety at the para-position of the N-4 phenyl ring resulted in broad-spectrum antibacterial activity. nih.gov

The following table summarizes key SAR findings for various 1,2,4-triazole derivatives.

Table 1: Structure-Activity Relationship Highlights for 1,2,4-Triazole Derivatives

| Scaffold Position | Substituent/Modification | Impact on Biological Activity | Target Activity | Reference |

|---|---|---|---|---|

| C-3 | Phenyl Group | Crucial for high activity | Antibacterial | nih.gov |

| C-3 Phenyl Ring | Electron-donating groups (e.g., -OH) | Favors activity | Antibacterial | nih.gov |

| N-4 | Long alkyl chains | Decreased activity | Antibacterial | nih.gov |

| N-4 Phenyl Ring | Para-phenoxy group | Broad-spectrum activity | Antibacterial | nih.gov |

| General | Dihalobenzyl groups | More potent than monohalobenzyl groups | Antibacterial & Antifungal | nih.gov |

| C-5 | Trifluoromethyl group | Improved inhibitory activity | Metallo-β-lactamase Inhibition | mdpi.com |

Molecular Hybridization

A prominent design strategy involves molecular hybridization, where the 1,2,4-triazole moiety is combined with other known pharmacophores. This approach can lead to synergistic effects, novel mechanisms of action, or the overcoming of drug resistance.

Triazole-Quinolone Hybrids: The conjugation of 1,2,4-triazoles with quinolone antibiotics, such as ciprofloxacin (B1669076) and nalidixic acid, has yielded potent antibacterial agents. nih.gov Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids demonstrated higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) than the parent drug ciprofloxacin. nih.gov Similarly, nalidixic acid-based 1,2,4-triazolo[3,4-b] nih.govresearchgate.netmdpi.comthiadiazole derivatives showed significant antimicrobial activity. nih.gov

Triazole-Fused Heterocycles: Fusing the triazole ring with other heterocyclic systems is another effective approach. The design of 1,2,4-triazolo[4,3-a]quinazolin-5-ones containing a 4-benzyl group led to the discovery of a new class of potent H1-antihistaminic agents. nih.gov The fusion of a triazole ring with a thiadiazine ring has also resulted in compounds with excellent antibacterial properties. nih.gov

Other Hybrids: The 1,2,4-triazole nucleus has been successfully combined with various other bioactive fragments, including carbazoles for antifungal activity and benzothiazole for antibacterial applications. nih.govnih.gov These hybrid molecules often exhibit enhanced biological profiles compared to their individual components.

Target-Oriented Design

Designing triazole derivatives to interact with a specific biological target is a rational approach that has led to the development of selective inhibitors.

Enzyme Inhibition: The 1,2,4-triazole scaffold is present in several clinically used enzyme inhibitors. The design of non-steroidal aromatase inhibitors like Letrozole and Anastrozole, used in cancer therapy, incorporates the 1,2,4-triazole ring, which coordinates with the heme iron of the cytochrome P450 enzyme. nih.gov Inspired by these structures, novel 1,2,4-triazole derivatives have been designed to target the aromatase enzyme. nih.gov Similarly, triazole derivatives have been specifically designed as inhibitors of other enzymes, including dihydrofolate reductase (DHFR), lanosterol (B1674476) 14α-demethylase (a key enzyme in fungal ergosterol (B1671047) biosynthesis), and tubulin polymerization. nih.govresearchgate.netnih.gov

Docking and Modeling: Computational tools play a crucial role in modern drug design. Molecular docking studies are used to predict the binding modes of designed triazole derivatives within the active site of a target protein. nih.govresearchgate.net This allows for the rational design of modifications to improve binding affinity and selectivity. For example, docking studies of novel 5-amino-1,2,4-triazole derivatives into the active site of lanosterol 14α-demethylase revealed binding modes comparable to the reference drug fluconazole, guiding the synthesis of potent antifungal agents. researchgate.net

The following table lists the chemical compounds mentioned in this article.

Conclusion and Future Perspectives in 4 Benzyl 3h 1,2,4 Triazole 3,5 4h Dione Research

Summary of Key Research Findings

Research into 4-substituted-1,2,4-triazole-3,5(4H)-diones has established them as exceptionally reactive compounds, a characteristic attributed to the cyclic structure and the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the N=N bond. researchgate.net This electronic configuration makes them powerful electrophiles and dienophiles. researchgate.net The key reactivity patterns, largely documented for PTAD and MTAD, are presumed to be characteristic of the 4-benzyl derivative as well.

Key findings include:

Cycloaddition Reactions: These compounds are potent dienophiles in Diels-Alder or [4+2] cycloaddition reactions, reacting rapidly with conjugated dienes. acs.orguzhnu.edu.ua They also participate in other cycloadditions, including [2+2] and [8+2] reactions, making them versatile for synthesizing complex heterocyclic structures. researchgate.netuzhnu.edu.ua

Ene Reactions: Analogous to singlet oxygen, triazolediones readily engage in ene reactions with substrates containing allylic hydrogens. researchgate.netacs.org

Reactions with Nucleophiles: They exhibit high reactivity towards nucleophiles like primary and secondary amines and alcohols. researchgate.net These reactions often lead to ring-opening or the formation of complex adducts. researchgate.net

Homo-Diels-Alder Reactions: The [2+2+2] cycloaddition of N-substituted triazolediones with bicycloalkadienes is a known pathway to produce strained heterocyclic molecules. mdpi.com

| Reaction Type | Reactant/Substrate | Key Outcome | Reference |

|---|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Conjugated Dienes | Formation of heterocyclic adducts | researchgate.netuzhnu.edu.ua |

| Ene Reaction | Alkenes with allylic hydrogens | Formation of functionalized alkenes | researchgate.netacs.org |

| Homo-Diels-Alder | Bicycloalkadienes | Synthesis of strained polycyclic systems | mdpi.com |

| Nucleophilic Addition | Alcohols, Amines | Ring-opening or adduct formation | researchgate.net |

Unexplored Reactivity and Synthetic Challenges

The primary synthetic route to 4-substituted-triazolediones involves the oxidation of the corresponding urazole (B1197782) precursor (in this case, 4-benzylurazole). wikipedia.org A significant challenge lies in this oxidation step, requiring reagents that are effective without degrading the highly reactive product. Powdered barium manganate (B1198562) has been shown to be an excellent solid-phase oxidant for converting urazoles into 1,2,4-triazole-3,5-diones. rsc.org The inherent instability of the triazoledione (B1667160) ring, particularly in aqueous or nucleophilic environments, presents a major hurdle for its isolation, storage, and application. researchgate.net

Future research could explore:

Asymmetric Reactions: Developing catalytic, asymmetric versions of the Diels-Alder and ene reactions using 4-benzyl-TAD to create chiral molecules.

Reactions with Novel Substrates: Investigating the reactivity of 4-benzyl-TAD with less conventional partners, such as alkynes, allenes, or organometallic species, to unlock new synthetic pathways.

Mechanistic Studies: Probing the limits of reactivity, for instance, by using dienes substituted with multiple electron-withdrawing groups, which has been shown to slow or even inhibit reactions with MTAD. mdpi.com

Opportunities for Advanced Material Science Applications

The exceptional reactivity of the triazoledione moiety makes it a prime candidate for "click" chemistry applications in material science. The ability of PTAD to react selectively with tyrosine residues has been leveraged for the efficient functionalization and cross-linking of polypeptides and other polymers. researchgate.net

Potential applications for 4-benzyl-TAD in this field include:

Polymer Modification: Using 4-benzyl-TAD to introduce benzyl (B1604629) groups onto polymer backbones, thereby modifying properties such as thermal stability, hydrophobicity, and aromatic interactions.

Surface Functionalization: Grafting 4-benzyl-TAD onto surfaces to create reactive platforms for the immobilization of biomolecules or other materials.

Fluorogenic Probes: The development of fluorescent triazolediones for analytical purposes, such as detecting trace levels of 1,3-dienes, is an established concept. rsc.org A 4-benzyl-TAD derivative could be functionalized to act as a fluorogenic reagent for specific analytical applications.

Prospects in Rational Drug Design and Agrochemical Development

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore found in a wide array of biologically active compounds, including antifungal, antibacterial, anticancer, and antiviral agents. nih.govresearchgate.net The presence of a benzyl group, specifically, has been linked to enhanced biological activity in numerous heterocyclic scaffolds. nih.govnih.govmdpi.comscielo.br

Rational Drug Design: Studies on various 1,2,4-triazole derivatives have shown that substitution at the N-4 position can be crucial for biological activity. For instance, the presence of a benzyl group at the 4-position of certain 1,2,4-triazole systems was found to be important for promoting cytotoxic activity against tumor cell lines. nih.gov Other research has shown that benzyl-substituted triazolinium salts are potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme relevant to Alzheimer's disease. mdpi.com The Diels-Alder adducts formed from 4-benzyl-TAD could serve as novel scaffolds for screening against various therapeutic targets.

Agrochemical Development: The 1,2,4-triazole core is central to many fungicides, herbicides, and insecticides. arkema.com Research has demonstrated that derivatives containing benzyl moieties exhibit significant phytotoxic and insecticidal properties. nih.govscielo.br For example, a 1,2,4-triazole derivative with a benzyl substituent showed high insecticidal activity against Nilaparvata lugens. nih.gov This suggests that 4-benzyl-TAD and its reaction products could be promising leads for the development of new agrochemicals.

| Scaffold Type | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| Dibenzo[b,d]furan-1H-1,2,4-triazoles | Antitumor | Substitution with a benzyl group at the N-4 position is crucial for cytotoxic activity. | nih.gov |

| Thienobenzo-1,2,3-triazolinium salts | Cholinesterase Inhibition | Derivatives with benzyl groups are potent and selective inhibitors of butyrylcholinesterase (BChE). | mdpi.com |

| 1,2,4-Triazole-fluoroquinolone hybrids | Antibacterial | Benzyl group at the N-4 position led to stronger inhibition of Gram-positive bacteria than phenyl derivatives. | mdpi.com |

| Trifluoroacetyl-1,2,4-triazoles | Insecticidal | A derivative with a benzyl substituent showed 95.5% activity against Nilaparvata lugens. | nih.gov |

| Halogenated benzyl-1,2,3-triazoles | Herbicidal (Phytotoxic) | Interferes with germination and radicle growth in various plant species. | scielo.br |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.